molecular formula C16H27IN2 B14233293 1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide CAS No. 476312-74-0

1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide

Cat. No.: B14233293
CAS No.: 476312-74-0
M. Wt: 374.30 g/mol
InChI Key: PNSGGPGLBRMWEY-NTISSMGPSA-M
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Description

1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and an iodide ion

Preparation Methods

The synthesis of 1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide typically involves the reaction of 1-hexylpyridinium with (2S)-1-methylpyrrolidine in the presence of an iodide source. The reaction conditions often include:

    Solvent: Common solvents used include acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.

    Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide involves its interaction with specific molecular targets. The pyridinium ion can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide can be compared with other pyridinium salts, such as:

  • 1-Hexyl-3-methylpyridinium iodide
  • 1-Hexyl-3-ethylpyridinium iodide
  • 1-Hexyl-3-propylpyridinium iodide

These compounds share similar structural features but differ in the substituents attached to the pyridinium ring. The uniqueness of this compound lies in the presence of the (2S)-1-methylpyrrolidine moiety, which can impart distinct chemical and biological properties.

Properties

CAS No.

476312-74-0

Molecular Formula

C16H27IN2

Molecular Weight

374.30 g/mol

IUPAC Name

1-hexyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide

InChI

InChI=1S/C16H27N2.HI/c1-3-4-5-6-12-18-13-7-9-15(14-18)16-10-8-11-17(16)2;/h7,9,13-14,16H,3-6,8,10-12H2,1-2H3;1H/q+1;/p-1/t16-;/m0./s1

InChI Key

PNSGGPGLBRMWEY-NTISSMGPSA-M

Isomeric SMILES

CCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.[I-]

Canonical SMILES

CCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.[I-]

Origin of Product

United States

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